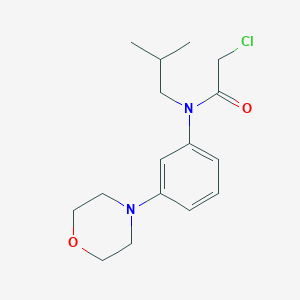
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties. In
作用机制
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
生化和生理效应
The biochemical and physiological effects of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide include the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory. Additionally, it has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the effects of acetylcholine on cognitive function and memory. Additionally, its anticancer properties make it a potential candidate for studying the growth and development of cancer cells. However, one limitation of using 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the study of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide. One direction could be to further explore its potential use as a treatment for Alzheimer's disease. Additionally, further research could be conducted to better understand its anticancer properties and its potential use in cancer treatment. Finally, the development of more specific inhibitors of acetylcholinesterase could be explored, which could lead to the development of more effective treatments for Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase and its anticancer properties make it a promising candidate for further study. However, its off-target effects and limitations in lab experiments must be taken into consideration when interpreting experimental results. Overall, the study of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide has the potential to lead to important advancements in the fields of neuroscience and oncology.
合成方法
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the reaction of 3-morpholin-4-ylphenylacetic acid with isobutyl chloroformate and morpholine in the presence of a base. The resulting product is then purified through recrystallization. This method has been proven to be efficient and reliable, yielding high-quality 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide.
科学研究应用
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide has been studied for its potential use in scientific research. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-13(2)12-19(16(20)11-17)15-5-3-4-14(10-15)18-6-8-21-9-7-18/h3-5,10,13H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFEHVSJDFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)N2CCOCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
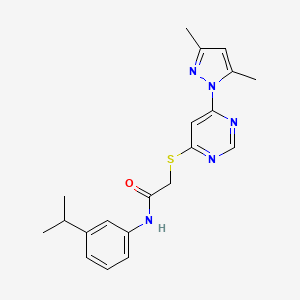
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
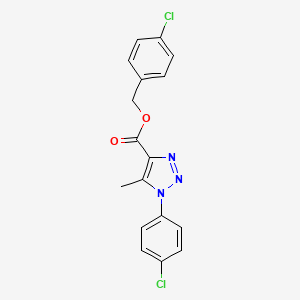
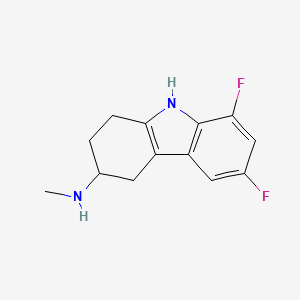
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
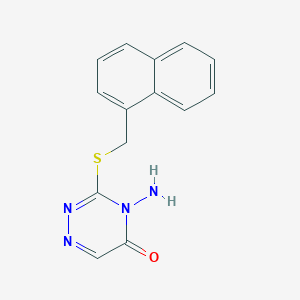
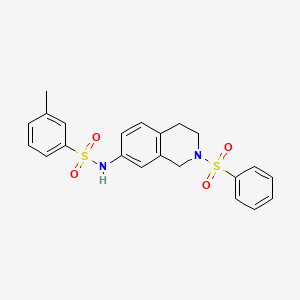
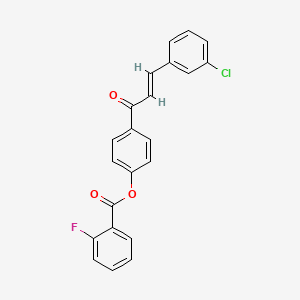
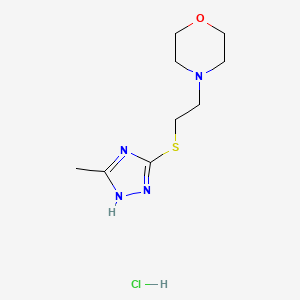
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)